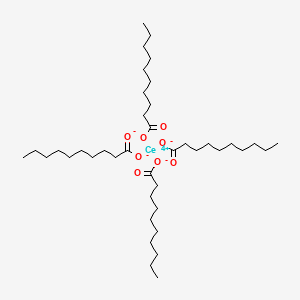

Cerium(4+) decanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le décanoate de cérium(IV) est un composé chimique constitué de cérium à l’état d’oxydation +4 et de décanoate, un acide gras à dix atomes de carbone. Le cérium est un élément des terres rares, et ses composés sont connus pour leurs propriétés catalytiques et redox uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le décanoate de cérium(IV) peut être synthétisé par réaction de sels de cérium(IV) avec l’acide décanoïque. Une méthode courante consiste à dissoudre du nitrate d’ammonium de cérium(IV) dans l’eau, puis à ajouter de l’acide décanoïque dans des conditions contrôlées. Le mélange réactionnel est agité et chauffé pour faciliter la formation du décanoate de cérium(IV). Le produit est ensuite isolé par filtration et purifié par recristallisation.

Méthodes de production industrielle : En milieu industriel, la production de décanoate de cérium(IV) peut impliquer des réactions à plus grande échelle utilisant des principes similaires. Le procédé comprend généralement l’utilisation de sels de cérium(IV) de haute pureté et d’acide décanoïque, avec un contrôle minutieux des paramètres réactionnels tels que la température, le pH et la concentration pour garantir un rendement élevé et la pureté du produit final. Le procédé industriel peut également intégrer des réacteurs à écoulement continu et des systèmes automatisés pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions : Le décanoate de cérium(IV) subit diverses réactions chimiques, notamment :

Oxydation : Le cérium(IV) est un oxydant puissant et peut oxyder des substrats organiques et inorganiques.

Réduction : Le cérium(IV) peut être réduit en cérium(III) dans certaines conditions.

Substitution : Le ligand décanoate peut être substitué par d’autres ligands en chimie de coordination.

Réactifs et conditions courantes :

Réactions d’oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et les peroxydes organiques. Les réactions sont généralement effectuées dans des solvants aqueux ou organiques à des températures élevées.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrazine peuvent être utilisés. Ces réactions sont souvent réalisées en solutions aqueuses ou alcooliques.

Réactions de substitution : Les réactions d’échange de ligands peuvent être effectuées en utilisant divers ligands tels que les phosphates, les nitrates ou d’autres carboxylates. Ces réactions peuvent nécessiter des solvants et des températures spécifiques.

Principaux produits formés :

Produits d’oxydation : Selon le substrat, l’oxydation peut donner des produits tels que des alcools, des cétones ou des acides carboxyliques.

Produits de réduction : La réduction entraîne généralement la formation de composés de cérium(III).

Produits de substitution : Les réactions de substitution donnent de nouveaux complexes de cérium avec différents ligands.

Applications De Recherche Scientifique

Le décanoate de cérium(IV) a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme catalyseur en synthèse organique, en particulier dans les réactions d’oxydation. Ses propriétés oxydantes fortes le rendent précieux pour diverses transformations chimiques.

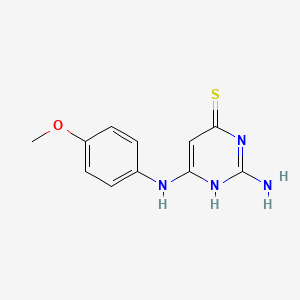

Biologie : Le décanoate de cérium(IV) est étudié pour ses propriétés antioxydantes potentielles et sa capacité à piéger les radicaux libres. Il est également exploré pour son rôle dans la signalisation cellulaire et la biologie redox.

Médecine : Des recherches sont en cours sur l’utilisation du décanoate de cérium(IV) dans les systèmes de délivrance de médicaments et comme agent thérapeutique pour les maladies impliquant le stress oxydatif.

Industrie : Dans les applications industrielles, le décanoate de cérium(IV) est utilisé dans la production de matériaux avancés, de revêtements et comme composant dans les convertisseurs catalytiques pour les systèmes d’échappement automobiles.

Mécanisme D'action

Le mécanisme d’action du décanoate de cérium(IV) implique ses propriétés redox. Le cérium(IV) peut subir un cycle redox réversible entre les états d’oxydation +4 et +3. Ce cycle redox permet au décanoate de cérium(IV) d’agir comme antioxydant en piégeant les espèces réactives de l’oxygène (ROS) et en réduisant le stress oxydatif dans les systèmes biologiques. Le ligand décanoate peut également jouer un rôle dans la modulation de la solubilité et de la biodisponibilité du composé.

Composés similaires :

Oxyde de cérium(IV) (CeO2) : Connu pour ses propriétés catalytiques et de stockage de l’oxygène, largement utilisé en catalyse et dans les piles à combustible.

Sulfate de cérium(IV) (Ce(SO4)2) : Utilisé en chimie analytique et comme oxydant.

Nitrate d’ammonium de cérium(IV) (NH4)2[Ce(NO3)6] : Couramment utilisé comme oxydant en synthèse organique.

Unicité du décanoate de cérium(IV) : Le décanoate de cérium(IV) est unique en raison de la présence du ligand décanoate, qui confère des caractéristiques de solubilité et de réactivité spécifiques. La combinaison des propriétés redox du cérium avec le ligand décanoate organique en fait un composé polyvalent pour diverses applications, en particulier dans les domaines nécessitant à la fois des propriétés catalytiques et antioxydantes.

Comparaison Avec Des Composés Similaires

Cerium(IV) oxide (CeO2): Known for its catalytic and oxygen storage properties, widely used in catalysis and fuel cells.

Cerium(IV) sulfate (Ce(SO4)2): Used in analytical chemistry and as an oxidizing agent.

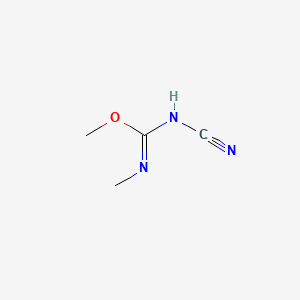

Cerium(IV) ammonium nitrate (NH4)2[Ce(NO3)6]: Commonly used as an oxidizing agent in organic synthesis.

Uniqueness of Cerium(4+) Decanoate: this compound is unique due to the presence of the decanoate ligand, which imparts specific solubility and reactivity characteristics. The combination of cerium’s redox properties with the organic decanoate ligand makes it a versatile compound for various applications, particularly in fields requiring both catalytic and antioxidant properties.

Propriétés

Numéro CAS |

94232-53-8 |

|---|---|

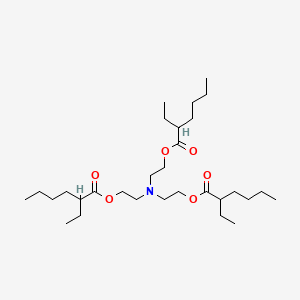

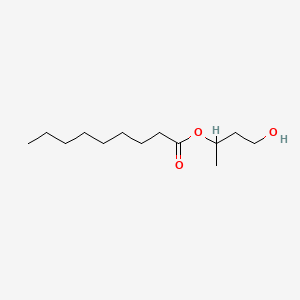

Formule moléculaire |

C40H76CeO8 |

Poids moléculaire |

825.1 g/mol |

Nom IUPAC |

cerium(4+);decanoate |

InChI |

InChI=1S/4C10H20O2.Ce/c4*1-2-3-4-5-6-7-8-9-10(11)12;/h4*2-9H2,1H3,(H,11,12);/q;;;;+4/p-4 |

Clé InChI |

BKMAAXQYLJDFGD-UHFFFAOYSA-J |

SMILES canonique |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+4] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)